2-bromo-1H-1,3-benzodiazole-6-carbonitrile
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Overview
Description
2-bromo-1H-1,3-benzodiazole-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of benzimidazole, featuring a bromine atom at the 2-position and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile typically involves the bromination of 1H-1,3-benzodiazole-6-carbonitrile. One common method is the reaction of 1H-1,3-benzodiazole-6-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
1H-1,3-benzodiazole-6-carbonitrile+Br2→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 2-amino-1H-1,3-benzodiazole-6-carbonitrile.
Scientific Research Applications
2-bromo-1H-1,3-benzodiazole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1H-1,3-benzodiazole-6-carbonitrile
- 2-fluoro-1H-1,3-benzodiazole-6-carbonitrile
- 2-iodo-1H-1,3-benzodiazole-6-carbonitrile
Uniqueness
2-bromo-1H-1,3-benzodiazole-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .
Properties
CAS No. |
1388069-26-8 |
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Molecular Formula |
C8H4BrN3 |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
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